molecular formula C11H12N6O2S2 B2783297 1-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2034312-95-1

1-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2783297
CAS No.: 2034312-95-1
M. Wt: 324.38
InChI Key: JPFVEOUFTRYFBF-UHFFFAOYSA-N
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Description

Penthiopyrad is an aromatic amide obtained by formal condensation of the carboxy group of 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid with the amino group of 2-(4-methylpentan-2-yl)thiophen-3-amine . It is a novel fungicide used in the protection of crops .


Molecular Structure Analysis

The molecular formula of Penthiopyrad is C16H20F3N3OS . The structure includes a pyrazole ring and a thiophene ring .


Physical and Chemical Properties Analysis

Penthiopyrad has a melting point of 103-105 °C, a predicted boiling point of 381.3±42.0 °C, and a predicted density of 1.30±0.1 g/cm3 . It is soluble in DMSO to at least 26 mg/mL .

Scientific Research Applications

Antibacterial and Antimicrobial Activity

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown significant promise in the realm of antibacterial applications. These compounds, synthesized through various methods involving the reaction of active methylene compounds or hydrazine derivatives, have been tested and found to exhibit high antibacterial activities. For instance, a study by Azab, Youssef, and El‐Bordany (2013) explored the antibacterial evaluation of new heterocyclic compounds containing a sulfonamido moiety, revealing eight compounds with notable activities. This research highlights the potential of such sulfonamide-based compounds in combating bacterial infections, underscoring their importance in the development of new antibacterial agents Azab, M. E., Youssef, M., & El‐Bordany, E. A. (2013). Molecules, 18, 832-844.

Anticancer Potential

The exploration of sulfonamide derivatives in cancer research has unveiled their potential as anticancer agents. A study by Küçükgüzel et al. (2013) focused on the synthesis and characterization of celecoxib derivatives, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in vital organs compared to controls or celecoxib. This suggests the therapeutic potential of sulfonamide derivatives in cancer treatment, providing a foundation for further investigation into their efficacy against various cancer types Küçükgüzel, Ş., Coskun, I., Aydin, S., Aktay, G., Gürsoy, S., Çevik, Ö., Özakpınar, Ö., Özsavcı, D., Şener, A., Kaushik-Basu, N., Basu, A., & Talele, T. (2013). Molecules, 18, 3595-3614.

Antitumor Activity

The development of novel pyrazole and thienopyrimidine derivatives has been significant in the search for new antitumor agents. Research by Aly (2009) into novel pyrazole-sulfonamide derivatives demonstrated remarkable antitumor activity against MCF7 (breast) human cells, presenting these compounds as promising candidates for further development into antitumor medications. This study underscores the potential of sulfonamide derivatives in the fight against cancer, offering new avenues for therapeutic intervention Aly, H. (2009). Phosphorus, Sulfur, and Silicon and the Related Elements, 185, 211-221.

Safety and Hazards

Penthiopyrad is classified as a hazardous substance, with hazard codes N and risk statements 51/53 . It is recommended to be stored at 2-8°C .

Mechanism of Action

Target of Action

The primary target of this compound is the mitochondrial respiratory complex II . This complex plays a crucial role in the electron transport chain, a key component of cellular respiration.

Mode of Action

The compound acts as a fungicide . It inhibits fungal respiration by binding to the mitochondrial respiratory complex II . This binding disrupts the electron transport chain, leading to a halt in cellular respiration and ultimately causing the death of the fungus.

Biochemical Pathways

The affected pathway is the electron transport chain within the mitochondria . By inhibiting the function of respiratory complex II, the compound disrupts the normal flow of electrons. This disruption prevents the production of ATP, the energy currency of the cell, leading to energy depletion and cell death.

Result of Action

The result of the compound’s action is the inhibition of fungal growth . By disrupting cellular respiration, the compound deprives fungal cells of the energy needed for growth and reproduction, leading to their death.

Properties

IUPAC Name

1-methyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2S2/c1-16-7-11(5-12-16)21(18,19)13-4-9-6-17(15-14-9)10-2-3-20-8-10/h2-3,5-8,13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFVEOUFTRYFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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